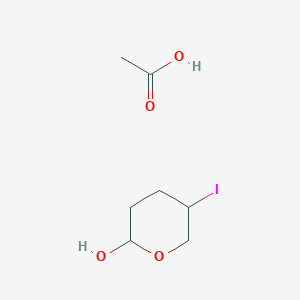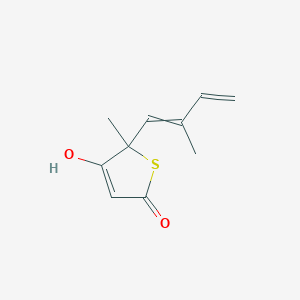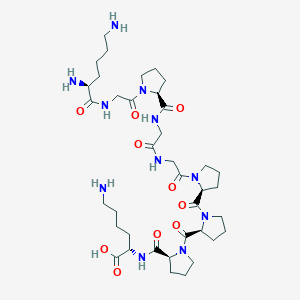
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions under acidic or basic conditions.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.
Hydroxylation and Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a valuable tool for studying genetic material and enzyme interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent, targeting specific molecular pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, modulating their activity. The hydroxyl and amino groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the attached sugar moiety.
Ribavirin: An antiviral compound with structural similarities.
Uniqueness
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15N5O3 |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
(2R,3R,4S)-4-(6-aminopurin-9-yl)-2-(2-hydroxyethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c12-10-8-11(14-4-13-10)16(5-15-8)6-3-19-7(1-2-17)9(6)18/h4-7,9,17-18H,1-3H2,(H2,12,13,14)/t6-,7+,9+/m0/s1 |
Clave InChI |
KDGZNNGPMTXIQX-LKEWCRSYSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H](O1)CCO)O)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1C(C(C(O1)CCO)O)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584663.png)
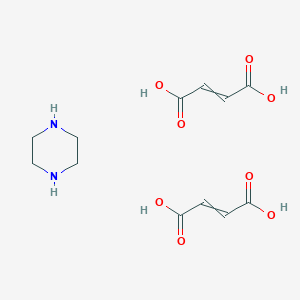

![5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584676.png)
![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)
![Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12584700.png)
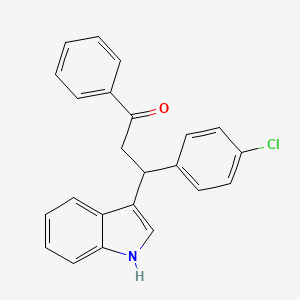

![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
